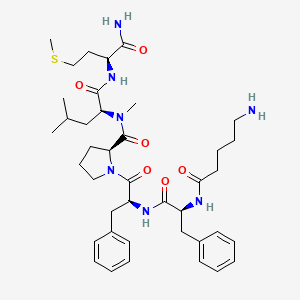

GR-73632

Description

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-[[(2S)-2-(5-aminopentanoylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H59N7O6S/c1-27(2)24-34(38(51)44-30(36(42)49)20-23-54-4)46(3)40(53)33-18-13-22-47(33)39(52)32(26-29-16-9-6-10-17-29)45-37(50)31(25-28-14-7-5-8-15-28)43-35(48)19-11-12-21-41/h5-10,14-17,27,30-34H,11-13,18-26,41H2,1-4H3,(H2,42,49)(H,43,48)(H,44,51)(H,45,50)/t30-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKPTSSZOJLFBZ-LJADHVKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N(C)C(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)N(C)C(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H59N7O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40927984 | |

| Record name | N-{2-[(5-Amino-1-hydroxypentylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanyl-N-(1-hydroxy-1-{[1-hydroxy-1-imino-4-(methylsulfanyl)butan-2-yl]imino}-4-methylpentan-2-yl)-N-methylprolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133156-06-6 | |

| Record name | GR 73632 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133156066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(5-Amino-1-hydroxypentylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanyl-N-(1-hydroxy-1-{[1-hydroxy-1-imino-4-(methylsulfanyl)butan-2-yl]imino}-4-methylpentan-2-yl)-N-methylprolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Downstream Signaling Pathways of GR-73632

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR-73632 is a potent and selective synthetic peptide agonist for the tachykinin neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR) involved in a myriad of physiological processes, including pain transmission, inflammation, and emesis. This technical guide provides a comprehensive overview of the downstream signaling pathways activated by this compound upon binding to the NK1R. We delve into the canonical Gq/11-mediated pathway, leading to the activation of phospholipase C and subsequent intracellular calcium mobilization, as well as the phosphorylation of key downstream kinases such as ERK1/2. This document summarizes key quantitative data, provides detailed experimental methodologies for studying these pathways, and includes visual diagrams to facilitate a deeper understanding of the molecular mechanisms at play.

Introduction to this compound and the NK1 Receptor

The neurokinin-1 receptor is the primary receptor for the neuropeptide Substance P. Its activation is implicated in various pathological conditions, making it a significant target for drug development. This compound, as a selective NK1R agonist, serves as a crucial tool for elucidating the physiological and pathological roles of this receptor and for the screening and characterization of novel NK1R antagonists.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been characterized in various in vitro and in vivo systems. The following table summarizes key quantitative parameters reported in the literature.

| Parameter | Value | Experimental System | Reference |

| EC50 | 2 nM | Guinea pig vas deferens contraction | [1][2] |

| EC50 | 17 nM | Rat urinary bladder contraction | [3] |

| Relative Potency | ~200-fold > Substance P | Induction of scratching, biting, and licking behavior in mice (intrathecal injection) | [4] |

Core Signaling Pathways of this compound

Activation of the NK1 receptor by this compound initiates a cascade of intracellular events, primarily through the Gαq/11 family of G proteins. This engagement leads to the activation of phospholipase C (PLC), a pivotal enzyme in this signaling pathway.

Phospholipase C Activation and Inositol Phosphate Accumulation

Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

Intracellular Calcium Mobilization

The release of Ca2+ from the endoplasmic reticulum leads to a rapid and transient increase in cytosolic calcium concentration. This calcium signal is a critical transducer for a multitude of downstream cellular responses.

Activation of Downstream Kinases

The elevation in intracellular calcium and the production of DAG lead to the activation of several downstream protein kinases, including Protein Kinase C (PKC) and Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). ERK1/2 activation is a common downstream event for many GPCRs and plays a crucial role in regulating gene expression, cell proliferation, and differentiation.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound signaling are provided below.

Inositol Phosphate Accumulation Assay

This assay quantifies the production of inositol phosphates, a direct measure of PLC activity.

Workflow:

Methodology:

-

Cell Culture and Labeling: Plate cells (e.g., HEK293 or CHO cells stably expressing the NK1R) in multi-well plates. Incubate the cells overnight in inositol-free medium supplemented with [3H]-myo-inositol to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate.

-

Stimulation: Add varying concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Extraction: Terminate the reaction by adding ice-cold perchloric acid.

-

Purification: Neutralize the extracts and separate the inositol phosphates from free inositol using anion-exchange chromatography (e.g., Dowex columns).

-

Quantification: Elute the total inositol phosphates and quantify the radioactivity by liquid scintillation counting.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon receptor activation.

Workflow:

Methodology:

-

Cell Culture: Plate cells expressing the NK1R onto black-walled, clear-bottom microplates.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer. The AM ester form allows the dye to cross the cell membrane.

-

De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cells.

-

Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Record a baseline fluorescence, then inject this compound and continue to monitor the fluorescence signal over time. The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

ERK1/2 Phosphorylation Assay (Western Blot)

This method detects the activation of ERK1/2 by measuring its phosphorylation state.

Workflow:

Methodology:

-

Cell Culture and Serum Starvation: Culture cells to near confluence and then serum-starve them for several hours to reduce basal ERK1/2 phosphorylation.

-

Stimulation: Treat the cells with this compound for various time points.

-

Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the p-ERK bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

Conclusion

This compound is a valuable pharmacological tool for investigating the downstream signaling of the NK1 receptor. Its activation of the canonical Gq/11-PLC-calcium pathway, leading to the phosphorylation of key kinases like ERK1/2, provides a robust framework for understanding the cellular mechanisms underlying the physiological and pathological roles of the NK1R. The experimental protocols detailed in this guide offer a solid foundation for researchers to further explore the intricate signaling networks governed by this important receptor.

References

- 1. rndsystems.com [rndsystems.com]

- 2. GR 73632 | NK1 Receptors | Tocris Bioscience [tocris.com]

- 3. GR 73,632 and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

GR-73632: A Technical Guide for Researchers

An In-depth Examination of a Potent and Selective NK-1 Receptor Agonist in Preclinical Research

GR-73632 is a synthetic peptide that acts as a potent and selective agonist for the tachykinin neurokinin 1 (NK-1) receptor.[1][2] This property makes it an invaluable tool for researchers investigating the physiological and pathological roles of the NK-1 receptor and its endogenous ligand, Substance P. This technical guide provides a comprehensive overview of this compound, its applications in research, relevant quantitative data, experimental methodologies, and the signaling pathways it modulates.

Core Research Applications

This compound is primarily utilized in preclinical research to elucidate the function of the NK-1 receptor in various biological processes. Its high selectivity allows for targeted activation of this receptor, enabling scientists to study its downstream effects in isolation. Key areas of investigation include:

-

Nociception and Itch: Intrathecal administration of this compound in animal models elicits behaviors indicative of pain and itch, such as scratching, biting, and licking.[3] This makes it a useful tool for studying the spinal mechanisms of these sensations and for evaluating the efficacy of potential analgesic and anti-pruritic drugs that target the NK-1 receptor.[1][3]

-

Emesis: The NK-1 receptor plays a crucial role in the emetic reflex. This compound is used to induce vomiting in animal models like the least shrew, providing a platform to investigate the complex signaling cascades in the brainstem that lead to emesis.[4][5] This research is vital for the development of novel anti-emetic therapies.

-

Gastrointestinal Motility: In the gastrointestinal tract, NK-1 receptor activation is involved in regulating smooth muscle contraction and peristalsis.[6] this compound is employed to study these effects and to understand the role of the NK-1 receptor in both normal gut function and in motility disorders.

-

Neurogenic Inflammation: The release of Substance P and activation of NK-1 receptors on various cells contribute to neurogenic inflammation. While not a primary focus of the provided search results, this is a well-established role of NK-1 activation and a potential area of application for this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving this compound.

Table 1: In Vitro Potency of this compound

| Preparation | Parameter | Value | Reference |

| Guinea pig vas deferens | EC50 | 2 nM | [2] |

| Guinea-pig ileum | EC50 | 26 nM | [7] |

| Rat urinary bladder | EC50 | 17 nM | [7] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Administration Route | Dose | Observed Effect | Reference |

| Mouse | Intrathecal | Not specified, but noted to be ~200-fold more potent than Substance P | Scratching, biting, and licking behaviors | [3] |

| Least shrew | Intraperitoneal | 5 mg/kg | Emesis (vomiting) | [4][5] |

Table 3: Antagonism of this compound-Induced Effects

| Animal Model | Agonist/Dose | Antagonist | Effect of Antagonist | Reference |

| Mouse | This compound (intrathecal) | CP-96,345 (NK-1 antagonist) | Inhibition of scratching, biting, and licking | [3] |

| Least shrew | This compound (5 mg/kg, i.p.) | Netupitant (NK-1 antagonist) | Dose-dependent decrease in vomiting frequency | [4] |

| Rat urinary bladder | This compound | RP 67,580 (NK-1 antagonist) | Competitive antagonism | [7] |

Signaling Pathways Modulated by this compound

Activation of the NK-1 receptor by this compound initiates a cascade of intracellular signaling events. The NK-1 receptor is a G-protein coupled receptor (GPCR), primarily coupling to Gq/11.[8] This leads to the activation of several downstream effector pathways.

The binding of this compound to the NK-1 receptor leads to the activation of Gαq/11, which in turn stimulates Phospholipase C (PLC).[8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[4][9] Studies have shown that this signaling cascade further involves the activation of the PI3K-Akt and ERK1/2 pathways, which are implicated in the emetic response.[4][5]

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. The following sections outline methodologies derived from published research.

Intrathecal Injection in Mice for Nociception Studies

This protocol is based on the methodology described in studies investigating the spinal actions of this compound.[3]

Objective: To assess the behavioral responses (scratching, biting, licking) following direct administration of this compound to the spinal cord.

Materials:

-

This compound

-

Sterile, pyrogen-free saline

-

Hamilton syringe (10 µL) with a 30-gauge needle

-

Animal restraining device

-

Observation chambers

Procedure:

-

Animal Preparation: Acclimatize male mice to the experimental environment.

-

Drug Preparation: Dissolve this compound in sterile saline to the desired concentration.

-

Intrathecal Injection:

-

Manually restrain the mouse.

-

Insert the 30-gauge needle attached to the Hamilton syringe between the L5 and L6 vertebrae.

-

A slight flick of the tail is an indicator of successful entry into the subarachnoid space.

-

Inject a small volume (e.g., 5 µL) of the this compound solution.

-

-

Behavioral Observation:

-

Immediately place the mouse in an individual observation chamber.

-

Record the number of scratching, biting, and licking episodes over a defined period (e.g., 30 minutes).

-

Induction of Emesis in the Least Shrew

This protocol is adapted from studies investigating the emetic signaling pathways.[4]

Objective: To induce and quantify vomiting episodes in the least shrew for the study of emesis.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Syringes and needles for intraperitoneal injection

-

Observation cages with a clean, flat surface

Procedure:

-

Animal Handling: Use adult least shrews (45-60 days old).

-

Drug Administration:

-

Inject this compound intraperitoneally (i.p.) at a dose of 5 mg/kg.

-

A control group should be injected with the vehicle.

-

-

Observation:

-

Place each animal in a separate observation cage.

-

Observe for a period of 30 minutes.

-

Record the number of vomiting episodes (retching and expulsion of stomach contents).

-

-

(Optional) Brainstem Analysis:

-

At specific time points post-injection (e.g., 15 and 30 minutes), animals can be anesthetized and their brainstems collected for further analysis (e.g., Western blotting for protein phosphorylation).

-

Western Blotting for Protein Phosphorylation

This protocol provides a general workflow for assessing the phosphorylation state of key signaling proteins in brainstem tissue following this compound administration.

Objective: To measure the activation of signaling pathways (e.g., ERK1/2, Akt, PKC) by quantifying protein phosphorylation.

Materials:

-

Brainstem tissue from control and this compound-treated animals

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Homogenize brainstem tissue in lysis buffer and determine protein concentration.

-

SDS-PAGE: Separate protein lysates by gel electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Conclusion

This compound is a powerful and selective pharmacological tool for probing the function of the NK-1 receptor. Its utility in studying pain, itch, emesis, and gastrointestinal motility is well-documented in preclinical models. The detailed understanding of its signaling pathways and the availability of established experimental protocols make it an essential compound for researchers in pharmacology and neuroscience. Further research utilizing this compound will continue to unravel the intricate roles of the tachykinin system in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GR 73,632 and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

GR-73632: A Potent Substance P Analog for Tachykinin Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: GR-73632 is a synthetic peptide that has emerged as a significant tool in the study of the tachykinin system. As a potent and selective agonist for the neurokinin 1 (NK1) receptor, it mimics the action of the endogenous neuropeptide, Substance P (SP). This guide provides a comprehensive overview of this compound, focusing on its pharmacological properties, the experimental protocols used to characterize it, and the signaling pathways it activates. The information presented here is intended to support researchers and professionals in the fields of pharmacology, neuroscience, and drug development in their exploration of the tachykinin system and the therapeutic potential of NK1 receptor modulation.

Core Properties and Mechanism of Action

This compound is a linear heptapeptide amide. Its primary mechanism of action is the selective binding to and activation of the NK1 receptor, which is a member of the G-protein coupled receptor (GPCR) superfamily. The NK1 receptor is the preferred receptor for the endogenous tachykinin, Substance P. Upon binding, this compound induces a conformational change in the NK1 receptor, leading to the activation of intracellular signaling cascades. This mimetic action of Substance P makes this compound an invaluable tool for studying the physiological and pathological roles of NK1 receptor activation, which is implicated in processes such as pain transmission, inflammation, and mood regulation.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the quantitative data regarding its binding affinity and functional potency at the human NK1 receptor.

Table 1: Binding Affinity of this compound at the Human NK1 Receptor

| Ligand | Parameter | Value | Cell Line | Radioligand |

| This compound | pKi | 9.4 | U-373 MG | [³H]Substance P |

| Substance P | pKi | 9.2 | U-373 MG | [³H]Substance P |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Potency of this compound at the Human NK1 Receptor

| Ligand | Parameter | Value | Assay Type | Cell Line |

| This compound | pEC₅₀ | 9.8 | Inositol Phosphate Accumulation | CHO-hNK1R |

| Substance P | pEC₅₀ | 8.9 | Inositol Phosphate Accumulation | CHO-hNK1R |

pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀). A higher pEC₅₀ value indicates greater potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the NK1 receptor.

-

Cell Culture and Membrane Preparation:

-

Human astrocytoma cells (U-373 MG), which endogenously express the NK1 receptor, are cultured to confluence.

-

Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an assay buffer.

-

-

Binding Reaction:

-

A fixed concentration of radiolabeled Substance P (e.g., [³H]Substance P) is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled competitor ligand (this compound or Substance P) are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.

-

The reaction is incubated to allow for binding equilibrium to be reached.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

-

The filters are washed to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to fit a one-site competition curve.

-

The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined.

-

The Ki (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Caption: Workflow for a radioligand binding assay to determine Ki.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the potency of this compound by quantifying the accumulation of a second messenger, inositol phosphate, following NK1 receptor activation.

-

Cell Culture and Labeling:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor (CHO-hNK1R) are cultured.

-

The cells are incubated overnight with myo-[³H]inositol to label the cellular phosphoinositide pools.

-

-

Agonist Stimulation:

-

The labeled cells are washed and pre-incubated in a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.

-

Cells are then stimulated with various concentrations of this compound or Substance P for a defined period (e.g., 30-60 minutes).

-

-

Extraction of Inositol Phosphates:

-

The stimulation is terminated by the addition of a cold acid (e.g., perchloric acid or trichloroacetic acid).

-

The cell lysates are neutralized.

-

-

Purification and Quantification:

-

The total inositol phosphates are separated from free myo-[³H]inositol using anion-exchange chromatography.

-

The radioactivity of the eluted inositol phosphate fraction is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The data are plotted as radioactivity versus agonist concentration.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression.

-

The EC₅₀ (concentration of agonist that produces 50% of the maximal response) is determined from the curve.

-

Caption: Workflow for an inositol phosphate accumulation assay.

Signaling Pathway of this compound at the NK1 Receptor

The activation of the NK1 receptor by this compound initiates a well-characterized signaling cascade, primarily through the Gq/11 family of G-proteins.

-

Receptor Activation: this compound binds to the extracellular domain of the NK1 receptor.

-

G-Protein Coupling: The agonist-bound receptor recruits and activates the heterotrimeric G-protein Gq/11.

-

PLC Activation: The activated α-subunit of Gq/11 (Gαq) stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

-

DAG and the increased intracellular Ca²⁺ concentration synergistically activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

-

The Pharmacological Profile of GR-73632: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR-73632 is a potent and selective tachykinin neurokinin 1 (NK1) receptor agonist that has been instrumental in elucidating the physiological and pathological roles of the NK1 receptor. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

This compound is a synthetic peptide analogue of Substance P, the endogenous ligand for the NK1 receptor.[1][2] Its high potency and selectivity for the NK1 receptor have established it as a critical tool in neuroscience and pharmacology research.[3] This compound has been particularly useful in studying the roles of the NK1 receptor in emesis, pain, inflammation, and pruritus.[1][4][5] This guide will delve into the detailed pharmacological characteristics of this compound, offering a technical resource for the scientific community.

Mechanism of Action

This compound exerts its biological effects by selectively binding to and activating the tachykinin NK1 receptor, a G-protein coupled receptor (GPCR).[1][4] Upon activation, the NK1 receptor couples to Gq/11 proteins, initiating a downstream signaling cascade.[6] This cascade involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][6][7]

The activation of these pathways leads to a variety of cellular responses, including neuronal excitation, smooth muscle contraction, and the release of inflammatory mediators.[4][7] Studies have shown that this compound-induced emesis, for example, involves the activation of Ca2+/calmodulin kinase IIα (CaMKIIα), extracellular signal-regulated protein kinase 1/2 (ERK1/2), protein kinase B (Akt), and PKCα/βII in the brainstem.[4][8]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.

| Parameter | Value | Species/Tissue | Reference |

| EC50 | 2 nM | Guinea pig vas deferens | [3] |

| EC50 | 17 nM | Rat urinary bladder | [2] |

Experimental Protocols

In Vitro: Guinea Pig Vas Deferens Contraction Assay

This assay is used to determine the potency (EC50) of this compound in inducing smooth muscle contraction.

Methodology:

-

Tissue Preparation: Male guinea pigs are euthanized, and the vasa deferentia are dissected and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Experimental Setup: The tissues are connected to isometric force transducers to record contractile responses.

-

Procedure: After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath.

-

Data Analysis: The contractile responses are measured and plotted against the logarithm of the agonist concentration to determine the EC50 value.

In Vivo: Emesis Model in the Least Shrew

This model is used to investigate the emetic potential of this compound and the underlying signaling pathways.

Methodology:

-

Animal Model: The least shrew (Cryptotis parva) is used due to its well-characterized emetic response.

-

Drug Administration: this compound is administered via intraperitoneal (i.p.) injection.[4] To investigate signaling pathways, specific inhibitors can be administered prior to this compound.[4][8]

-

Behavioral Observation: The animals are observed for a defined period (e.g., 30 minutes) to record the frequency and latency of vomiting episodes.[4]

-

Tissue Collection and Analysis: Following the observation period, brainstem and gut tissues can be collected for further analysis, such as Western blotting to measure the phosphorylation of key signaling proteins (e.g., ERK1/2, Akt, PKC).[4][8]

In Vivo: Pruritus (Itch) Model in Mice and Gerbils

This model assesses the ability of this compound to induce scratching behavior, a proxy for itch.

Methodology:

-

Animal Model: Mice or Mongolian gerbils are commonly used.[1][5]

-

Drug Administration: this compound is administered via intrathecal (i.t.) or intradermal (i.d.) injection.[1][5]

-

Behavioral Observation: The number of scratches directed towards the injection site is counted for a specific duration following administration.

-

Antagonist Studies: To confirm the involvement of the NK1 receptor, a selective antagonist can be co-administered with this compound.[1]

Visualizations

Signaling Pathway of this compound-Induced Emesis

Caption: Signaling cascade initiated by this compound binding to the NK1 receptor, leading to emesis.

Experimental Workflow for In Vivo Emesis Study

Caption: A typical experimental workflow for studying this compound-induced emesis in the least shrew.

Conclusion

This compound remains an indispensable pharmacological tool for investigating the multifaceted roles of the NK1 receptor. Its high potency and selectivity allow for precise probing of NK1 receptor function in various physiological and pathological contexts. This technical guide provides a foundational understanding of this compound's pharmacological profile, which can aid researchers in designing and interpreting experiments aimed at further unraveling the complexities of the tachykinin system.

References

- 1. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GR 73,632 and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GR 73632 | NK1 Receptors | Tocris Bioscience [tocris.com]

- 4. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurokinin-1 receptor antagonist orvepitant is an effective inhibitor of itch-associated response in a Mongolian gerbil model of scratching behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GR-73632 in Nociception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR-73632 is a potent and highly selective agonist for the tachykinin NK1 receptor (NK1R), the primary receptor for the neuropeptide Substance P.[1] Substance P and its receptor are key players in the transmission and modulation of nociceptive signals, particularly in the spinal cord.[2][3] Activation of NK1 receptors in the dorsal horn of the spinal cord is associated with the enhancement of pain perception. This technical guide provides an in-depth overview of the role of this compound in nociception, summarizing key experimental findings, detailing methodologies, and illustrating the underlying signaling pathways.

Core Concepts: NK1 Receptor Activation and Nociception

The NK1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on neurons in the superficial dorsal horn of the spinal cord, a critical region for processing sensory information, including pain.[4] Upon binding of an agonist like Substance P or this compound, the NK1 receptor initiates a signaling cascade that increases neuronal excitability, thereby facilitating the transmission of pain signals to higher brain centers.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on nociception-related behaviors and analgesic responses.

Table 1: Nocifensive Behavioral Responses to Intrathecal this compound in Mice

| Parameter | This compound | Substance P | Reference |

| Behavioral Syndrome | Dose-dependent scratching, biting, and licking | Scratching, with less licking and biting | [1] |

| Relative Potency | Approximately 200-fold more potent than Substance P | - | [1] |

| Antagonism | Inhibited by the NK1 receptor antagonist CP-96,345 | Inhibited by CP-96,345 | [1] |

Table 2: Analgesic Effects of this compound in the Formalin Test in Rats

| Brain Region of Microinfusion | Agonist | Dose Range | Effect on Formalin-Induced Nociception | Reference |

| Ventral Tegmental Area (VTA) | This compound | 0.005 - 0.5 nmol/side | Significant analgesia | [5] |

| Nucleus Accumbens (NAS) | This compound | 0.005 - 1.5 nmol/side | Significant analgesia | [5] |

Table 3: Effect of this compound in a Model of Phasic Pain

| Brain Region of Microinfusion | Agonist | Dose | Effect on Tail-Flick Latency | Reference |

| Ventral Tegmental Area (VTA) | This compound | 0.5 nmol/side | No effect | [5] |

Signaling Pathways of this compound in Nociception

Activation of the NK1 receptor by this compound in dorsal horn neurons initiates a canonical Gq/11 protein-coupled signaling cascade. This pathway plays a crucial role in sensitizing neurons to nociceptive inputs.

Experimental Protocols

Intrathecal Administration and Behavioral Observation in Mice

This protocol is adapted from studies investigating the nocifensive behaviors induced by this compound.[1]

Objective: To assess the behavioral responses elicited by the activation of spinal NK1 receptors by this compound.

Animals: Male ddY mice (5-6 weeks old).

Procedure:

-

Intrathecal (i.t.) Injection: Mice are gently restrained, and a 30-gauge needle connected to a microsyringe is inserted into the L5-L6 intervertebral space. A volume of 5 µl of this compound solution (or vehicle control) is injected into the subarachnoid space.

-

Behavioral Observation: Immediately after injection, mice are placed in individual observation cages. The cumulative time spent scratching, biting, and licking the caudal part of the body is recorded for a defined period (e.g., 20 minutes).

-

Data Analysis: The total duration of the behavioral responses is calculated for each dose of this compound and compared with the vehicle control group.

Formalin Test in Rats

This protocol is based on studies evaluating the analgesic effects of this compound in a model of tonic pain.[5]

Objective: To determine the effect of this compound on nociceptive behavior in the formalin test.

Animals: Male Sprague-Dawley rats.

Procedure:

-

Surgical Implantation of Cannulae: Rats are anesthetized, and guide cannulae are stereotaxically implanted, targeting the Ventral Tegmental Area (VTA) or Nucleus Accumbens (NAS). Animals are allowed to recover for at least one week.

-

Microinfusion: On the day of the experiment, this compound (or vehicle) is microinfused bilaterally into the target brain region through infusion cannulae.

-

Formalin Injection: Immediately after the microinfusion, 0.05 ml of 2.5% formalin is injected subcutaneously into the plantar surface of one hind paw.

-

Nociceptive Scoring: The rat is placed in an observation chamber. Nociceptive behavior is quantified by recording the amount of time the animal spends licking, biting, or shaking the injected paw. The scoring is typically done in blocks of time over a 60-minute period. The test is divided into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).

-

Data Analysis: The total time spent in nociceptive behavior is calculated for each phase and compared between the this compound-treated and vehicle-treated groups.

Discussion and Future Directions

The available evidence indicates that this compound is a valuable tool for investigating the role of the NK1 receptor in nociception. Intrathecal administration of this compound elicits robust nocifensive behaviors, demonstrating the pro-nociceptive role of spinal NK1 receptor activation. Interestingly, when administered in specific brain regions involved in pain modulation, such as the VTA and NAS, this compound can produce analgesia in a model of tonic, inflammatory pain. This suggests a complex, region-dependent role for NK1 receptor signaling in the overall pain experience. The lack of effect in the tail-flick test suggests that NK1 receptor activation by this compound may be more critically involved in modulating persistent pain states rather than acute, phasic pain.

Future research should aim to further elucidate the precise neural circuits and downstream signaling targets responsible for the differential effects of this compound in various pain models. Investigating the interaction between the tachykinin system and other neurotransmitter systems (e.g., opioid, cannabinoid) in the context of this compound-mediated effects could also provide valuable insights for the development of novel analgesic therapies. The development of peripherally restricted NK1 agonists could also be explored for their potential to modulate pain at the site of injury without central side effects.

References

- 1. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurokinin 1 Receptor Internalization in Spinal Cord Slices Induced by Dorsal Root Stimulation Is Mediated by NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of NMDA and NK1 Receptor Signaling in Spine Surgery-induced Central Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Tachykinin NK-1 and NK-3 selective agonists induce analgesia in the formalin test for tonic pain following intra-VTA or intra-accumbens microinfusions - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Pruritus with GR-73632: A Technical Guide for Researchers

An In-depth Examination of a Key Tachykinin NK1 Receptor Agonist in Preclinical Itch Models

This technical guide provides a comprehensive overview of the use of GR-73632 in the study of pruritus. This compound is a potent and selective tachykinin neurokinin-1 (NK1) receptor agonist, widely employed as a tool compound in preclinical research to induce itch-like behaviors in animal models. Its application has been instrumental in elucidating the role of the Substance P (SP)/NK1 receptor pathway in pruritus and in the evaluation of novel anti-pruritic therapies.

Core Concepts: The Role of the NK1 Receptor in Pruritus

The neurokinin-1 receptor is a G-protein coupled receptor that is the primary receptor for the neuropeptide Substance P.[1][2] The binding of Substance P to the NK1 receptor on various cell types, including sensory neurons and immune cells in the skin, is a key event in the transmission of itch signals.[2] Activation of the NK1 receptor initiates a signaling cascade that leads to neuronal depolarization and the sensation of itch. Consequently, antagonists of the NK1 receptor are a promising therapeutic avenue for the treatment of chronic pruritus.[1][3]

This compound: A Selective Agonist for Itch Induction

This compound is a synthetic peptide analog of Substance P that demonstrates high potency and selectivity for the NK1 receptor.[4] Its administration, either through intradermal or intrathecal routes, reliably elicits scratching, biting, and licking behaviors in animal models, which are considered correlates of pruritus.[5][6] This makes this compound an invaluable tool for researchers to investigate the mechanisms of itch and to screen for the efficacy of NK1 receptor antagonists and other potential anti-pruritic compounds.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the use of this compound in pruritus research.

| Parameter | Value | Species/Tissue | Reference |

| EC50 | 2 nM | Guinea pig vas deferens | [4] |

| Relative Potency to Substance P | ~200-fold more potent | Mouse (intrathecal injection) | [6] |

Table 1: Potency and Relative Potency of this compound

| Animal Model | Route of Administration | This compound Dose | Observed Effect | Reference |

| Mongolian Gerbil | Intradermal | 30 nmol | Induction of hindlimb scratching | [5] |

| Mouse | Intrathecal | Dose-dependent | Scratching, biting, and licking behaviors | [6] |

| Mouse | Intradermal | 10, 30, 100 nmol | Dose-related scratching | [7] |

Table 2: In Vivo Dose-Response Data for this compound in Pruritus Models

| Antagonist | Animal Model | This compound Challenge | Antagonist Dose | % Inhibition of Scratching | Reference |

| Orvepitant | Mongolian Gerbil | 30 nmol (intradermal) | 0.1 - 10 mg/kg (oral) | Profound inhibition | [5] |

| CP-96,345 | Mouse | Not specified (intrathecal) | Not specified (intrathecal co-administration) | Inhibition of behavioral response | [6] |

Table 3: Efficacy of NK1 Receptor Antagonists against this compound-Induced Pruritus

Experimental Protocols

Intradermal Injection Model in the Mongolian Gerbil

This protocol is adapted from studies evaluating the anti-pruritic effects of NK1 receptor antagonists.[5]

-

Animal Model: Male Mongolian gerbils are acclimatized to the experimental environment.

-

Test Compound Administration: The NK1 receptor antagonist (e.g., orvepitant) or vehicle is administered orally at predetermined doses.

-

Induction of Pruritus: After a specified pretreatment time, this compound (e.g., 30 nmol) is injected intradermally into the rostral back of the gerbil.

-

Behavioral Observation: The animals are immediately placed in observation chambers, and the number of hindlimb scratches directed at the injection site is counted for a defined period (e.g., 30 minutes).

-

Data Analysis: The total number of scratches in the antagonist-treated groups is compared to the vehicle-treated control group to determine the percentage of inhibition.

Intrathecal Injection Model in the Mouse

This protocol is based on studies characterizing the spinal actions of this compound.[6]

-

Animal Model: Male mice are used for this procedure.

-

Intrathecal Injection: A direct lumbar puncture is performed to deliver this compound into the spinal subarachnoid space. The injection is typically performed between the L5 and L6 vertebrae.

-

Behavioral Observation: Immediately following the injection, the mice are placed in individual observation cages. The duration and frequency of scratching, biting, and licking behaviors are recorded for a set period (e.g., 20-30 minutes).

-

Co-administration Studies: To test the efficacy of antagonists, compounds like CP-96,345 can be co-administered with this compound via the same intrathecal route.

-

Data Analysis: The behavioral responses in the presence and absence of the antagonist are compared to assess the inhibitory effect.

Visualizations

Signaling Pathway of NK1 Receptor Activation

References

- 1. Neurokinin 1 Receptor Antagonists for Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substance P and neurokinin 1 receptor are new targets for the treatment of chronic pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systemic neurokinin-1 receptor antagonists mitigate chronic pruritus: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GR 73632 | NK1 Receptors | Tocris Bioscience [tocris.com]

- 5. Neurokinin-1 receptor antagonist orvepitant is an effective inhibitor of itch-associated response in a Mongolian gerbil model of scratching behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

GR-73632 and its Central Nervous System Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR-73632 is a potent and selective synthetic peptide agonist of the tachykinin NK1 receptor.[1] The tachykinin family of neuropeptides, which includes Substance P (SP), plays a significant role in a myriad of physiological and pathophysiological processes within the central nervous system (CNS). NK1 receptors are widely distributed throughout the CNS and are implicated in pain transmission, emesis, neuroinflammation, and autonomic regulation. This technical guide provides a comprehensive overview of the reported CNS effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Pharmacological Profile

Table 1: Potency of this compound

| Assay System | Parameter | Value | Reference |

| Guinea Pig Vas Deferens | EC₅₀ | 2 nM | [1] |

Central Nervous System Effects

The central effects of this compound have been investigated in several preclinical models, primarily focusing on nociceptive responses in the spinal cord, the induction of emesis, and cardiovascular regulation.

Spinal Cord and Nociceptive Behaviors

Intrathecal administration of this compound in mice elicits a dose-dependent behavioral syndrome characterized by scratching, biting, and licking.[2] This response is indicative of nociceptive or pruritic stimulation at the spinal level. Notably, this compound was found to be approximately 200-fold more potent than Substance P in inducing these behaviors.[2] The effects are mediated by the NK1 receptor, as they are inhibited by the co-administration of the NK1 receptor antagonist CP-96,345.[2]

Table 2: Effects of Intrathecal this compound in Mice

| Species | Administration Route | Doses Studied | Observed Effects | Antagonist Inhibition | Reference |

| Mouse | Intrathecal (i.t.) | Dose-dependent | Scratching, biting, and licking behaviors. ~200-fold more potent than Substance P. | CP-96,345 (NK1 antagonist) | [2] |

Emesis

Systemic administration of this compound has been shown to induce vomiting in the least shrew, a model for emesis research. This effect is centrally mediated and involves the activation of NK1 receptors in the brainstem.

Table 3: Emetic Effects of this compound in the Least Shrew

| Species | Administration Route | Dose | Observed Effects | Antagonist Inhibition | Reference |

| Least Shrew | Intraperitoneal (i.p.) | 5 mg/kg | Induction of vomiting episodes. | Netupitant (NK1 antagonist) |

The emetic response to this compound is associated with a significant increase in Substance P immunoreactivity in the dorsal motor nucleus of the vagus (DMNX) in the brainstem.

Cardiovascular Regulation

The effects of this compound on the cardiovascular system have been investigated in rats, revealing differential responses in normotensive and hypertensive models. In spontaneously hypertensive rats (SHR), intrathecal administration of an NK1 receptor agonist, for which this compound is a potent example, can produce a biphasic mean arterial pressure (MAP) response, with higher doses leading to a pressor effect.[3] In anesthetized, chlorisondamine-treated SHRs, the NK1 agonist evoked an increase in blood pressure and heart rate, a response attributed to a greater number of responsive cells within the superior cervical ganglia.

Table 4: Cardiovascular Effects of NK1 Receptor Agonism in Rats

| Species/Model | Administration Route | Agonist | Observed Effects on Mean Arterial Pressure (MAP) | Reference |

| Spontaneously Hypertensive Rat (SHR) | Intrathecal (i.t.) | NK1 Agonist | Biphasic response, pressor effect at higher doses | [3] |

| Wistar-Kyoto (WKY) Rat | Intravenous (i.v.) | Substance P | Decrease in blood pressure | |

| Spontaneously Hypertensive Rat (SHR) | Intravenous (i.v.) | Substance P | Increase in blood pressure |

Experimental Protocols

Intrathecal Administration and Behavioral Observation in Mice

-

Subjects: Male ddY mice.

-

Procedure: A 30-gauge needle attached to a microsyringe is inserted into the subarachnoid space between the L5 and L6 vertebrae. This compound or vehicle is injected in a volume of 5 µl.

-

Behavioral Scoring: Immediately after injection, mice are placed in individual observation cages. The total time spent scratching, biting, and licking is recorded for a defined period (e.g., 20 minutes). The number of episodes of each behavior may also be quantified.

-

Antagonist Studies: The NK1 receptor antagonist (e.g., CP-96,345) is co-administered with this compound to confirm receptor-mediated effects.

Induction of Emesis in the Least Shrew

-

Subjects: Adult least shrews (Cryptotis parva).

-

Procedure: Animals are fasted for a short period before the experiment. This compound is administered via intraperitoneal (i.p.) injection.

-

Observation: Following injection, the animals are observed for a set period (e.g., 30 minutes), and the number of vomiting episodes (retching and expulsion of gastric contents) is recorded.

-

Immunohistochemistry: At a specified time post-injection, animals are euthanized, and brain tissue is collected, sectioned, and processed for immunohistochemical analysis of Substance P or other relevant markers in brainstem nuclei.

Signaling Pathways

The intracellular signaling cascade following NK1 receptor activation by this compound has been extensively studied in the context of emesis. The binding of this compound to the Gq-protein coupled NK1 receptor initiates a cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade culminates in the activation of downstream effectors such as extracellular signal-regulated kinases (ERK1/2), which are crucial for the emetic response.

This compound induced emetic signaling pathway.

Experimental Workflow

A typical preclinical workflow to investigate the CNS effects of this compound would involve a tiered approach, starting with in vitro receptor binding and functional assays, followed by in vivo behavioral and physiological assessments.

Preclinical experimental workflow for this compound.

Conclusion

This compound serves as a valuable pharmacological tool for elucidating the roles of the NK1 receptor in the central nervous system. Its potent agonist activity has been demonstrated to induce distinct behavioral and physiological responses related to nociception, emesis, and cardiovascular control in preclinical models. The well-defined signaling pathway in the context of emesis provides a clear mechanism of action. Further research is warranted to fully characterize its CNS binding profile, explore its effects on a broader range of CNS functions, and to determine any potential therapeutic applications. The lack of publicly available clinical trial data suggests that its utility may be primarily in a research capacity.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular and Circuit Mechanisms Regulating Nausea and Vomiting: Recent Advances and Future Perspectives – ScienceOpen [scienceopen.com]

- 3. Frontiers | Evidence for Bell-Shaped Dose-Response Emetic Effects of Temsirolimus and Analogs: The Broad-Spectrum Antiemetic Efficacy of a Large Dose of Temsirolimus Against Diverse Emetogens in the Least Shrew (Cryptotis parva) [frontiersin.org]

A Technical Guide to Utilizing GR-73632 in Neurogenic Inflammation Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: Neurogenic inflammation describes the inflammatory response initiated by the release of neuropeptides from activated sensory neurons. A key mediator in this process is Substance P (SP), which exerts its effects primarily through the neurokinin-1 receptor (NK1R).[1][2] Understanding this pathway is crucial for developing therapies for conditions involving neurogenic inflammation, such as migraine, chronic pain, and inflammatory skin diseases.[3][4] GR-73632 is a potent and highly selective synthetic agonist for the NK1R, making it an invaluable pharmacological tool for elucidating the mechanisms of neurogenic inflammation.[5][6][7][8] This guide provides a comprehensive overview of this compound, its properties, relevant signaling pathways, and detailed experimental protocols for its application in research.

Pharmacological Profile of this compound

This compound is a synthetic peptide analog of Substance P, designed for high potency and selectivity at the NK1 receptor.[9][10] Its stability and selectivity make it a superior tool compared to the endogenous ligand, Substance P, for specific experimental applications.

| Property | Data | Source(s) |

| Agonist Target | Tachykinin Neurokinin 1 Receptor (NK1R) | [7][8][9] |

| EC₅₀ | 2 nM (in guinea pig vas deferens) | [5][6][8] |

| Molecular Weight | 766.01 g/mol | [5][6] |

| Formula | C₄₀H₅₉N₇O₆S | [5][6] |

| Sequence | δ-Aminovaleryl-Phe-Phe-Pro-(methyl)Leu-Met-NH₂ | [5][6] |

| Solubility | Soluble to 1 mg/ml in water | [5][6] |

| Purity | ≥95% (HPLC) | [5][6] |

Mechanism of Action and Signaling Pathways

This compound selectively binds to and activates the NK1 receptor, a G protein-coupled receptor (GPCR).[7] The canonical signaling pathway involves the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[11][12] This cascade leads to the phosphorylation of downstream targets, including mitogen-activated protein kinases (MAPK) like ERK1/2, culminating in the cellular responses characteristic of neurogenic inflammation, such as increased vascular permeability and vasodilation.[1][11]

Caption: NK1 receptor signaling cascade initiated by this compound.

Applications in Neurogenic Inflammation Models

This compound is a preferred tool for inducing and studying neurogenic inflammation in various experimental models due to its potency and selectivity. It has been instrumental in characterizing the physiological responses mediated by NK1R activation.

| Model/Assay | Species | Administration | Dose Range | Key Observations & Findings | Source(s) |

| Behavioral Response | Mouse | Intrathecal (IT) | 1 - 100 pmol | Elicits dose-dependent scratching, biting, and licking. ~200-fold more potent than Substance P. Response is blocked by NK1R antagonist CP-96,345. | [9] |

| Plasma Extravasation | Mouse | Intradermal | 3 - 30 pmol | Induces dose-related edema formation (plasma extravasation). 3-10 times more potent than Substance P in this model. | [13] |

| Emesis (Vomiting) | Least Shrew | Intraperitoneal (IP) | 1 - 5 mg/kg | Causes dose-dependent increases in vomiting episodes, which can be blocked by central and peripheral NK1R ablation or antagonists. | [11][14] |

| SP Release | Rat (DRG neurons) | In vitro | 10 nM | Stimulates a significant increase in Substance P release from cultured dorsal root ganglion (DRG) neurons, indicating a positive feedback loop. | [15] |

| Bladder Contraction | Rat | In vitro (organ bath) | EC₅₀ = 17 nM | Produces concentration-dependent contractions of isolated urinary bladder tissue. | [10] |

Key Experimental Protocols

Detailed methodologies are critical for reproducible results. The following are protocols for key experiments using this compound to study neurogenic inflammation.

Protocol: Induction of Nocifensive Behavior in Mice

This protocol is adapted from studies investigating the spinal actions of this compound.[9]

-

Objective: To quantify the behavioral responses (scratching, biting, licking) mediated by spinal NK1R activation.

-

Animals: Male ddY mice (or similar strain), 20-25g.

-

Materials:

-

This compound sterile solution in saline.

-

30-gauge needle attached to a microsyringe.

-

Observation chambers (e.g., clear Plexiglas cylinders).

-

-

Procedure:

-

Acclimatize mice to the observation chambers for at least 30 minutes before injection.

-

Perform intrathecal (IT) injections in unanesthetized mice. A 5 µl volume is injected into the spinal subarachnoid space between the L5 and L6 vertebrae.

-

Immediately after injection, return the mouse to its chamber.

-

Record the behavior for a set period (e.g., 20-30 minutes).

-

Quantify the total time (in seconds) spent scratching the injection area with the hind paws, as well as biting or licking the hind paws and tail.

-

-

Data Analysis: Compare the duration of nocifensive behaviors between different dose groups and control (vehicle-injected) groups using appropriate statistical tests (e.g., ANOVA).

Protocol: Plasma Extravasation (Evans Blue Assay)

This protocol is a standard method to quantify increases in vascular permeability, a hallmark of neurogenic inflammation.[16][17]

-

Objective: To measure this compound-induced plasma protein leakage in dermal tissue.

-

Animals: Rats or mice.

-

Materials:

-

This compound sterile solution in saline.

-

Evans Blue dye (e.g., 2% solution in saline).

-

Formamide.

-

Spectrophotometer.

-

-

Procedure:

-

Anesthetize the animal (e.g., with isoflurane or ketamine/xylazine).

-

Inject Evans Blue dye intravenously (e.g., via the tail vein) at a dose of 50 mg/kg. Allow it to circulate for 5-10 minutes.

-

Administer this compound intradermally (e.g., 10-50 µl) into a shaved area of the dorsal skin. Inject saline as a vehicle control at a separate site.

-

After a set time (e.g., 30 minutes), euthanize the animal and perfuse the vascular system with saline to remove intravascular dye.

-

Excise the skin injection sites using a biopsy punch.

-

Weigh the tissue samples.

-

Extract the Evans Blue dye from the tissue by incubating in formamide (e.g., 1 ml) at 60°C for 24 hours.

-

Measure the absorbance of the formamide supernatant at ~620 nm.

-

-

Data Analysis: Calculate the amount of extravasated dye (µg per mg of tissue) by comparing absorbance values to a standard curve of Evans Blue in formamide.

Caption: Experimental workflow for the plasma extravasation assay.

References

- 1. mdpi.com [mdpi.com]

- 2. Role of Tachykinin 1 and 4 Gene-Derived Neuropeptides and the Neurokinin 1 Receptor in Adjuvant-Induced Chronic Arthritis of the Mouse | PLOS One [journals.plos.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. escholarship.org [escholarship.org]

- 5. rndsystems.com [rndsystems.com]

- 6. GR 73632 | NK1 Receptors | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | NK1 receptor agonist | Probechem Biochemicals [probechem.com]

- 9. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GR 73,632 and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ablation of Least Shrew Central Neurokinin NK1 Receptors Reduces GR73632-Induced Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of the neurokinin-1 receptor by substance P triggers the release of substance P from cultured adult rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Substance P and bradykinin stimulate plasma extravasation in the mouse gastrointestinal tract and pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Involvement of tachykinins in plasma extravasation induced by bradykinin and low pH medium in the guinea-pig conjunctiva - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GR-73632 in Mouse In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR-73632 is a potent and selective tachykinin neurokinin 1 (NK1) receptor agonist.[1] The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis.[2][3] In vivo studies in animal models, particularly mice, are crucial for elucidating the pharmacological effects and therapeutic potential of NK1 receptor modulators like this compound. These application notes provide a comprehensive overview of in vivo dosage, administration protocols, and the underlying signaling pathways of this compound for use in mouse studies.

Data Presentation: In Vivo Doses of this compound

The following table summarizes the reported in vivo doses of this compound from various studies. It is important to note that the optimal dose can vary depending on the specific mouse strain, age, sex, and the experimental model being used. Pilot studies are always recommended to determine the effective dose for a particular application.

| Species | Administration Route | Dose Range | Vehicle | Observed Effects | Reference |

| Mouse | Intrathecal (i.t.) | Not specified in mg/kg; noted as ~200-fold more potent than Substance P | Not specified | Dose-dependent scratching, biting, and licking behaviors. | [1] |

| Rat | Intrathecal (i.t.) | 0.005, 0.05, 0.5 nmol/side | Saline | Analgesia in the formalin test for tonic pain. | [4] |

| Least Shrew | Intraperitoneal (i.p.) | 1, 2.5, 5 mg/kg | Saline | Emesis (vomiting) and scratching behaviors. | [3][5] |

Signaling Pathway of this compound via the NK1 Receptor

This compound exerts its effects by binding to and activating the NK1 receptor, which is primarily coupled to the Gq/11 family of G-proteins.[2] This initiates a downstream signaling cascade, as depicted in the diagram below.

Caption: this compound activates the NK1 receptor, leading to downstream signaling cascades.

Experimental Protocols

Below are detailed protocols for the administration of this compound in mice via intraperitoneal and intrathecal routes. These are generalized protocols and may require optimization for specific experimental needs.

Intraperitoneal (i.p.) Injection of this compound

This method is suitable for systemic administration of this compound to study its effects on various physiological processes.

Materials:

-

This compound powder

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Vortex mixer

-

Sterile microcentrifuge tubes

-

Insulin syringes (28-31 gauge)

-

70% ethanol

-

Animal scale

Protocol:

-

Preparation of this compound Solution:

-

On the day of the experiment, weigh the required amount of this compound powder.

-

Dissolve the powder in sterile saline to the desired final concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of sterile saline.

-

Vortex thoroughly to ensure complete dissolution. The solution should be clear.

-

Store on ice until use.

-

-

Animal Preparation and Dosing:

-

Weigh the mouse to determine the correct injection volume.

-

The injection volume is typically 5-10 µL per gram of body weight. For a 25g mouse receiving a 5 mg/kg dose from a 1 mg/mL solution, the injection volume would be 125 µL.

-

Gently restrain the mouse.

-

Swab the lower left or right quadrant of the abdomen with 70% ethanol.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

-

Slowly inject the this compound solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

-

Caption: Workflow for intraperitoneal injection of this compound in mice.

Intrathecal (i.t.) Injection of this compound

This method is used to deliver this compound directly to the spinal cord, bypassing the blood-brain barrier, to study its effects on spinal sensory processing, such as pain and itch.

Materials:

-

This compound powder

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Vortex mixer

-

Sterile microcentrifuge tubes

-

Hamilton syringe with a 30-gauge needle

-

Anesthetic (e.g., isoflurane)

-

70% ethanol

-

Animal clippers (optional)

Protocol:

-

Preparation of this compound Solution:

-

Prepare the this compound solution in sterile saline as described in the intraperitoneal injection protocol. Due to the small injection volume, a more concentrated stock may be necessary.

-

-

Animal Preparation and Injection:

-

Lightly anesthetize the mouse with isoflurane.

-

Shave a small area of fur over the lumbar region of the back (optional, but recommended for beginners).

-

Position the mouse in a prone position with the back slightly arched to open the intervertebral spaces.

-

Locate the intervertebral space between L5 and L6 by palpating the iliac crests.

-

Disinfect the injection site with 70% ethanol.

-

Carefully insert the 30-gauge needle into the intervertebral space at a slight angle. A characteristic tail-flick is often observed upon successful entry into the subarachnoid space.

-

Slowly inject a small volume (typically 5-10 µL) of the this compound solution.

-

Withdraw the needle and allow the mouse to recover from anesthesia on a warming pad.

-

Monitor the animal for motor function and any adverse effects.

-

Caption: Workflow for intrathecal injection of this compound in mice.

Conclusion

This compound is a valuable tool for investigating the in vivo functions of the NK1 receptor in mice. The provided dosage information, signaling pathway diagram, and detailed administration protocols serve as a comprehensive resource for researchers. Adherence to proper experimental techniques and careful dose selection are paramount for obtaining reliable and reproducible results in studies involving this compound.

References

- 1. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tachykinin NK-1 and NK-3 selective agonists induce analgesia in the formalin test for tonic pain following intra-VTA or intra-accumbens microinfusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ablation of least shrew central neurokinin NK1 receptors reduces GR73632-induced vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for GR-73632

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and experimental use of GR-73632, a potent and selective tachykinin neurokinin 1 (NK1) receptor agonist. The information is intended to guide researchers in designing and executing experiments to investigate the physiological and pathological roles of the NK1 receptor.

Physicochemical Properties and Solubility

This compound is a synthetic peptide analog of Substance P. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 766.01 g/mol | N/A |

| Molecular Formula | C₄₀H₅₉N₇O₆S | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | ≥95% | N/A |

| Solubility in Water | Up to 1 mg/mL | |

| Solubility in DMSO | ≥ 100 mg/mL | N/A |

| Storage | Store at -20°C. For long-term storage, -80°C is recommended. |

Dissolution Protocols

Proper dissolution of this compound is critical for obtaining accurate and reproducible experimental results. The choice of solvent depends on the intended application.

Preparation of Aqueous Stock Solutions (for in vitro assays)

-

Reconstitution: Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.

-

Solvent Addition: Add the desired volume of sterile, deionized water to the vial to achieve a concentration of up to 1 mg/mL.

-

Dissolution: Gently vortex or sonicate the solution until the powder is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Preparation of DMSO Stock Solutions (for in vitro and in vivo studies)

-

Reconstitution: Briefly centrifuge the vial of this compound.

-

Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL or higher).

-

Dissolution: Gently vortex or use a brief sonication in a water bath to ensure complete dissolution.

-

Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C in desiccated conditions.

Preparation of Formulations for in vivo Administration

For systemic administration in animal models, a vehicle that enhances solubility and bioavailability is often required.

Vehicle Composition:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

Protocol:

-

Prepare the required volume of this compound stock solution in DMSO.

-

In a separate sterile tube, add the appropriate volumes of PEG300 and Tween-80.

-

Add the this compound/DMSO stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.

-

Add the saline to the mixture in a dropwise manner while continuously vortexing to prevent precipitation.

-

The final solution should be clear. If precipitation occurs, gentle warming and sonication may be applied. Prepare this formulation fresh on the day of the experiment.

Experimental Protocols

This compound is a versatile tool for studying NK1 receptor function in a variety of experimental paradigms.

In Vitro Assays

This protocol is adapted from studies on isolated gut tissues and can be used to assess the contractile effect of this compound on smooth muscle preparations.[1][2]

Materials:

-

Isolated tissue preparation (e.g., guinea pig ileum, rat urinary bladder)[3]